Tris(2,4-bis(1-phenylethyl)phenyl) phosphate
Description
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate (chemical formula: C₆₆H₅₇O₄P) is an organophosphate ester (OPE) characterized by three 2,4-bis(1-phenylethyl)phenyl substituents bonded to a central phosphate group.
Properties
CAS No. |
20812-18-4 |
|---|---|
Molecular Formula |
C66H63O4P |
Molecular Weight |
951.2 g/mol |
IUPAC Name |
tris[2,4-bis(1-phenylethyl)phenyl] phosphate |
InChI |
InChI=1S/C66H63O4P/c1-46(52-25-13-7-14-26-52)58-37-40-64(61(43-58)49(4)55-31-19-10-20-32-55)68-71(67,69-65-41-38-59(47(2)53-27-15-8-16-28-53)44-62(65)50(5)56-33-21-11-22-34-56)70-66-42-39-60(48(3)54-29-17-9-18-30-54)45-63(66)51(6)57-35-23-12-24-36-57/h7-51H,1-6H3 |
InChI Key |
USZKGISFVCMAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)OP(=O)(OC3=C(C=C(C=C3)C(C)C4=CC=CC=C4)C(C)C5=CC=CC=C5)OC6=C(C=C(C=C6)C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8)C(C)C9=CC=CC=C9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4-bis(1-phenylethyl)phenyl) phosphate typically involves the reaction of 2,4-bis(1-phenylethyl)phenol with phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3C6H5CH2C6H4OH+POCl3→(C6H5CH2C6H4O)3PO+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves large-scale reactors and continuous monitoring to ensure the purity and yield of the product. The final product is often purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Hydrolytic Degradation
As a triaryl phosphate ester, the compound undergoes hydrolysis under acidic or basic conditions, breaking the phosphate ester bond to release phenolic derivatives and phosphoric acid. The steric bulk of the 1-phenylethyl substituents may stabilize the ester bond, potentially reducing hydrolytic susceptibility compared to less hindered phosphates.
Key Hydrolysis Products
| Product Type | Description |
|---|---|
| Phenolic Derivatives | 2,4-bis(1-phenylethyl)phenol |
| Acidic Byproducts | Phosphoric acid derivatives |
Nucleophilic and Electrophilic Reactivity
The compound’s reactivity is modulated by steric hindrance from its bulky aryl groups. This steric effect:
-
Reduces nucleophilic attack on the phosphate center due to restricted access.
-
Influences electrophilic substitution at aromatic positions, favoring positions with lower steric congestion.
Comparison with Related Phosphates
Scientific Research Applications
Chemical Properties and Structure
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate is a phosphoric acid derivative characterized by its triphenyl structure. Its molecular formula is , and it exhibits properties typical of organophosphate esters, including thermal stability and solubility in organic solvents.
Flame Retardants
One of the primary applications of this compound is as a flame retardant in polymer formulations. It has been shown to enhance the fire resistance of materials such as plastics and textiles. Studies indicate that the compound can effectively reduce flammability while maintaining the mechanical properties of the host materials .
| Application | Effectiveness | Material Type |
|---|---|---|
| Flame retardant | High | Plastics, textiles |
| Thermal stability | Excellent | Various polymers |
Anti-Cancer Research
Recent studies have explored the anti-cancer potential of derivatives related to this compound. For instance, compounds with similar structures have been evaluated for their pro-apoptotic activity in cancer cells. Researchers have found that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .
| Study Focus | Findings | Cell Lines Tested |
|---|---|---|
| Pro-apoptotic activity | Induces apoptosis | Various cancer cell lines |
| Anti-proliferative effect | Significant impact | Breast, lung cancers |
Plasticizers
This compound serves as a plasticizer in the production of flexible PVC and other polymeric materials. Its use helps improve flexibility and durability while also contributing to flame retardancy .
| Industry | Function | Benefits |
|---|---|---|
| Plastics manufacturing | Plasticizer | Enhanced flexibility |
| Fire safety | Flame retardant | Improved safety standards |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate low toxicity levels at specific concentrations, with no significant reproductive or developmental effects observed in animal models . The compound's NOAEL (No Observable Adverse Effect Level) has been established at 800 mg/kg/day for subchronic exposure.
| Study Type | NOAEL | Observed Effects |
|---|---|---|
| Reproductive toxicity | 800 mg/kg/day | No significant effects |
| Developmental toxicity | 300 mg/kg/day | No adverse effects noted |
Mechanism of Action
The mechanism by which Tris(2,4-bis(1-phenylethyl)phenyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also promotes the formation of non-flammable gases, which dilute the concentration of flammable gases in the environment.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Compounds for Comparison:
Tris(4-isopropylphenyl) phosphate (T4IPPP)
Tris(2,4-di-tert-butylphenyl) phosphate (TDPP)
Bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP)
- Substituents: Two 4-isopropylphenyl groups and one phenyl group.
- Detected in silicone wristbands and dust samples .
Triphenyl phosphate (TPHP)
Comparative Analysis:
- Structural Impact : The 1-phenylethyl groups in the target compound introduce greater steric hindrance and aromaticity compared to isopropyl (T4IPPP) or tert-butyl (TDPP) substituents. This likely reduces biodegradability and increases environmental persistence .
Environmental Occurrence and Persistence
- Detected Analogs: B4IPPPP and T4IPPP are frequently detected in house dust and silicone wristbands, indicating widespread environmental distribution . Chlorinated OPEs (e.g., TDCPP) dominate in snowmelt and biota due to higher persistence .
- Its aromaticity may delay degradation compared to alkyl OPEs like TEP .
Toxicity and Health Risks
- Neurotoxicity: Chlorinated OPEs (e.g., TCEP, TCPP) induce locomotor deficits in model organisms .
Analytical Detection
- Methods : HPLC-MS/MS is standard for OPE analysis . Differentiation of the target compound from isomers (e.g., bis(2,4-diisopropylphenyl) phenyl phosphate) would require high-resolution mass spectrometry or authentic standards .
Biological Activity
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate (TBBP) is an organophosphate compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, supported by empirical data and case studies.
Chemical Structure and Properties
TBBP is characterized by its complex molecular structure, which includes multiple phenolic groups. Its molecular formula is , with a molecular weight of approximately 1263.63 g/mol. The compound exhibits significant hydrophobicity, indicated by a high log P value of about 18.24, suggesting low solubility in water but a strong affinity for lipid environments.
Antioxidant Activity
Research indicates that TBBP functions effectively as an antioxidant . Its structural features allow it to scavenge free radicals, which can mitigate oxidative stress in biological systems. In vitro studies have demonstrated that TBBP can significantly reduce the levels of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Table 1: Antioxidant Activity of TBBP
Cholinesterase Inhibition
TBBP exhibits inhibitory effects on cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition was assessed using the spectrophotometric method based on the formation of a colored product from the enzymatic reaction with acetylcholine.
Table 2: Cholinesterase Inhibition Data
Antimicrobial Activity
TBBP has shown potential antimicrobial properties against various bacterial strains. Studies conducted on its efficacy against pathogens like Escherichia coli and Staphylococcus aureus revealed significant inhibition zones, indicating its potential as an antimicrobial agent.
Table 3: Antimicrobial Efficacy of TBBP
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 40 | 29 |
| Staphylococcus aureus | 30 | 24 |
| Pseudomonas aeruginosa | 50 | 19 |
The biological activities of TBBP can be attributed to its ability to interact with various biomolecules within cells. Its antioxidant properties stem from its capacity to donate electrons to free radicals, neutralizing them before they can cause cellular damage. The cholinesterase inhibition is likely due to the structural similarity between TBBP and natural substrates for these enzymes, allowing it to bind effectively and block their activity .
Case Studies
- Antioxidant Application in Cellular Models : A study involving human fibroblast cells treated with TBBP demonstrated a reduction in oxidative stress markers and improved cell viability compared to untreated controls. This suggests potential applications in dermatological formulations aimed at reducing skin aging due to oxidative damage.
- Neuroprotective Effects : In an animal model of Alzheimer's disease, administration of TBBP resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a neuroprotective agent .
- Antimicrobial Formulations : TBBP has been incorporated into antimicrobial coatings for medical devices, showing effectiveness in preventing biofilm formation by pathogenic bacteria, thus enhancing the safety of surgical implants .
Q & A
Q. What computational tools are recommended to model the electronic structure and reactivity of this compound?
- Answer : Density functional theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates molecular orbitals, electrostatic potential surfaces, and reaction pathways (e.g., hydrolysis). Molecular docking studies predict interactions with biological targets (e.g., acetylcholinesterase for toxicity assessment). Software: Gaussian, ORCA, or VASP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
